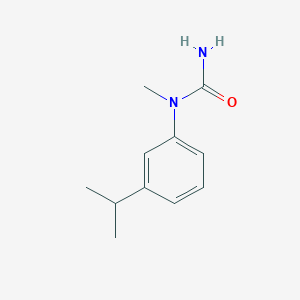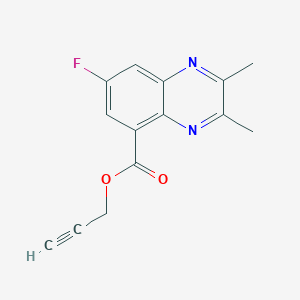
Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a prop-2-ynyl group, a fluorine atom, and two methyl groups attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation with Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Carboxylation: The carboxylate group can be introduced by carboxylation of the corresponding aryl halide using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the prop-2-ynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 7-fluoroquinoxaline-5-carboxylate: Lacks the 2,3-dimethyl groups.
Prop-2-ynyl 2,3-dimethylquinoxaline-5-carboxylate: Lacks the fluorine atom.
7-Fluoro-2,3-dimethylquinoxaline-5-carboxylate: Lacks the prop-2-ynyl group.
Properties
IUPAC Name |
prop-2-ynyl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c1-4-5-19-14(18)11-6-10(15)7-12-13(11)17-9(3)8(2)16-12/h1,6-7H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLFZUAXKVZSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2N=C1C)C(=O)OCC#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B6897179.png)
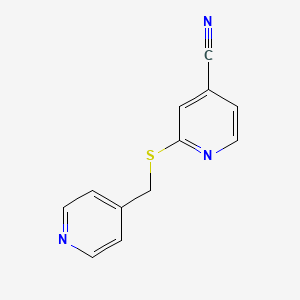
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]azetidine-1-carboxamide](/img/structure/B6897195.png)
![N-[3-(1-methylimidazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B6897196.png)
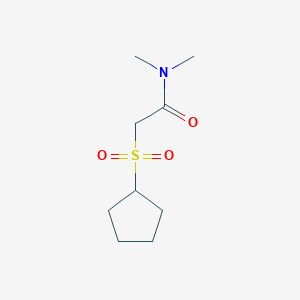
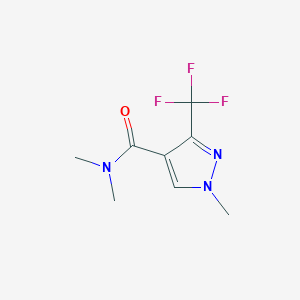
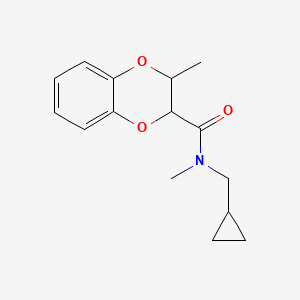
![1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-prop-2-ynylurea](/img/structure/B6897230.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone](/img/structure/B6897240.png)
![Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate](/img/structure/B6897247.png)
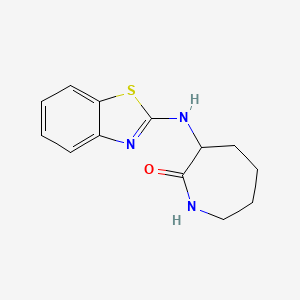
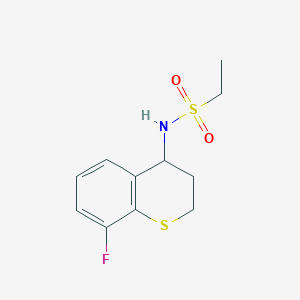
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6897275.png)
